N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide
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Overview
Description
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide is a chemical compound with a complex structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with appropriate sulfonylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the boron-containing dioxaborolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring plays a crucial role in its reactivity and binding properties. The compound can form stable complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with similar boron-containing structure.
4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Another compound with a similar sulfonamide and boronic acid ester structure.
Uniqueness
Its ability to participate in diverse chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H24BNO4S |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C15H24BNO4S/c1-11(17-22(6,18)19)12-7-9-13(10-8-12)16-20-14(2,3)15(4,5)21-16/h7-11,17H,1-6H3 |
InChI Key |
JOVVENXINXWUCB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NS(=O)(=O)C |
Origin of Product |
United States |
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